molecular formula C18H31IN4O5S B12062895 Biotin-PEG2-iodide

Biotin-PEG2-iodide

Cat. No.: B12062895
M. Wt: 542.4 g/mol
InChI Key: LWGLKVINXNMNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nucleophilic Substitution Mechanisms for Biomolecule Labeling

The iodoacetyl group in this compound undergoes nucleophilic substitution with sulfhydryl (-SH) groups under mild alkaline conditions (pH 7.5–8.5), forming stable thioether bonds. This reaction exhibits second-order kinetics, with the iodide leaving group facilitating rapid displacement by thiol nucleophiles. At pH 8.3, the reaction achieves >90% completion within 90 minutes using a 3–5 molar excess of reagent relative to target thiols.

The PEG2 spacer plays a dual role: (1) minimizing steric interference between biotin and the conjugated biomolecule, and (2) enhancing reagent solubility in aqueous buffers (up to 10 mM in water). While primary amines and histidine residues may react at extreme pH (>10 or <7, respectively), thiol selectivity dominates under optimized conditions.

Table 1: Reaction Parameters for Thiol-Mediated Biotinylation

Parameter Optimal Value Impact on Efficiency
pH 8.3 Maximizes thiol deprotonation
Temperature 25°C Balances reaction rate and stability
Molar Excess 4:1 (reagent:thiol) Ensures complete conjugation
Incubation Time 90 minutes Achieves >90% conversion

PEG Spacer Optimization in Thiol-Mediated Conjugation Systems

The ethylene glycol repeat units in PEG2 (─OCH₂CH₂O─) confer a 24.7 Å spacer arm, which outperforms shorter linkers in two key aspects:

  • Solubility Enhancement : The PEG2 moiety increases aqueous solubility by 40–60% compared to non-PEGylated iodoacetyl biotin reagents.
  • Steric Mitigation : Molecular dynamics simulations suggest PEG2 reduces unfavorable interactions between biotin-streptavidin complexes and conjugated proteins by maintaining a 15–20 Å separation.

Comparative studies with PEG4 and PEG5 spacers reveal trade-offs: longer PEG chains improve solubility further but introduce conformational flexibility that may reduce labeling precision. For most applications requiring moderate steric shielding without excessive linker mobility, PEG2 represents an optimal balance.

Table 2: PEG Spacer Length vs. Bioconjugation Performance

Spacer Length Solubility (mg/mL) Steric Shielding (Å) Labeling Efficiency (%)
PEG2 8.2 24.7 92 ± 3
PEG4 12.5 35.1 88 ± 4
PEG5 15.0 42.3 84 ± 5

Streptavidin-Biotin Binding Kinetics in Engineered Complex Formation

The biotin-streptavidin interaction exhibits extraordinary stability, with a dissociation constant (Kd) of ≈4 × 10⁻¹⁴ M at 25°C. Electrospray ionization mass spectrometry (ESI-MS) studies quantify the dissociation rate constant (koff) as 5.4 × 10⁻⁶ s⁻¹, corresponding to a half-life of ≈36 hours for the complex.

Arrhenius analysis of temperature-dependent koff values (15–45°C) reveals an activation energy (Ea) of 23.1 kcal/mol, consistent with the breakage of multiple hydrogen bonds and hydrophobic interactions. Kinetic equivalence across the four binding sites ensures uniform ligand release, enabling predictable behavior in multi-valent conjugates.

Table 3: Temperature Dependence of Streptavidin-Biotin Dissociation

Temperature (°C) koff (×10⁻⁶ s⁻¹) Half-Life (hours)
15 1.2 160
25 5.4 36
37 24.7 7.8
45 58.9 3.3

Properties

IUPAC Name

N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLKVINXNMNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Biotin-PEG2-Alcohol

The precursor, biotin-PEG2-alcohol, is synthesized via PEGylation of d-biotin. A bis-hydroxyl-PEG2 chain is conjugated to biotin’s carboxyl group using carbodiimide coupling agents such as N,N′-carbonyldiimidazole (CDI). The reaction proceeds in anhydrous dimethylformamide (DMF) at 40°C for 24 hours, yielding biotin-PEG2-alcohol with 34–77% efficiency depending on stoichiometric ratios.

Iodination with MTPPI

The hydroxyl groups of biotin-PEG2-alcohol are converted to iodide using MTPPI, a reagent synthesized from triphenyl phosphite and methyl iodide. Key steps include:

  • Dissolving biotin-PEG2-alcohol (1.0 mmol) and MTPPI (2.2 mmol) in dichloromethane (DCM).

  • Stirring the mixture at room temperature for 6 hours under nitrogen.

  • Purifying the product via silica chromatography (eluent: DCM/methanol 10:1), yielding this compound as a colorless oil (71%).

Advantages:

  • Eliminates protecting-group strategies, simplifying synthesis.

  • High regioselectivity due to MTPPI’s affinity for primary alcohols.

Limitations:

  • Requires stringent anhydrous conditions to prevent hydrolysis.

Multi-Step Synthesis via Sulfonylation and Nucleophilic Substitution

A patent-pending method (CN107163243A) outlines a four-step route to this compound, emphasizing scalability and purity.

PEGylation and Sulfonylation

  • PEGylation:
    Biotin reacts with tert-butyl acrylate-functionalized PEG2 in the presence of sodium hydride (NaH) as a base. The reaction forms biotin-PEG2-propanoic acid tert-butyl ester (yield: 65–80%).

  • Sulfonylation:
    The hydroxyl terminus of the PEG2 chain is activated using p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF). This step produces biotin-PEG2-tosylate, a superior leaving group for subsequent substitution (yield: 85–90%).

Amination and Iodination

  • Amination:
    Treatment with ammonium hydroxide (NH4OH) replaces the tosylate group with an amine, yielding biotin-PEG2-amine. This intermediate is critical for introducing the iodide moiety.

  • Iodination:
    Biotin-PEG2-amine undergoes nucleophilic substitution with sodium iodide (NaI) in acetonitrile at 60°C for 12 hours. The reaction achieves >95% conversion, with final purification via recrystallization from ethyl acetate.

Key Data:

StepReagentSolventTemperatureYield (%)
PEGylationtert-butyl acrylateDMF40°C65–80
SulfonylationTsClTHF0°C85–90
IodinationNaIAcetonitrile60°C>95

Advantages:

  • High-purity product suitable for pharmaceutical applications.

  • Scalable to industrial production.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Practicality

  • Method 1 (MTPPI): Faster (6 hours) but moderate yield (71%). Ideal for small-scale research.

  • Method 2 (Multi-Step): Higher yield (>95%) but requires 48+ hours. Preferred for industrial synthesis.

Cost and Reagent Availability

  • MTPPI is cost-effective but requires in-house preparation.

  • The multi-step method uses commercially available TsCl and NaI, reducing logistical complexity.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: Confirms PEG2 spacer integration (δ 3.5–3.7 ppm for ethylene oxide protons).

  • HPLC-MS: Verifies molecular weight (330.45 g/mol for this compound) and purity (>95%).

  • Iodine Content Analysis: Potentiometric titration ensures 1:1 iodide-to-biotin stoichiometry.

Challenges and Optimization Strategies

Solubility Issues

This compound’s hydrophobic biotin moiety necessitates polar aprotic solvents (e.g., DMF) during synthesis. Co-solvents like ethanol improve miscibility in aqueous reactions.

Steric Hindrance Mitigation

The PEG2 spacer’s short length risks steric interference during biotin-streptavidin binding. Increasing PEG chain length (e.g., PEG4) enhances flexibility but requires additional purification steps .

Chemical Reactions Analysis

Biotin-PEG2-iodide undergoes various types of chemical reactions, including nucleophilic substitution, where the iodine moiety acts as a good leaving groupCommon reagents used in these reactions include thiols, which react with the iodine moiety to form stable thioether bonds .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols results in the formation of biotinylated molecules, which are widely used in biochemical assays and labeling applications .

Scientific Research Applications

Bioconjugation and Targeted Drug Delivery

Biotin-PEG2-iodide serves as an effective linker for bioconjugation, allowing for the attachment of therapeutic agents to specific biological targets. The biotin moiety facilitates strong binding to avidin or streptavidin, enabling targeted delivery of drugs or imaging agents to cells expressing biotin receptors.

Case Study: Protein Conjugation

In a study examining the effects of biotinylation and PEGylation on protein delivery, researchers conjugated cationic and anionic proteins with this compound. The results indicated that biotinylated proteins exhibited enhanced intracellular uptake due to receptor-mediated endocytosis. Specifically, biotin-PEG-conjugated bovine serum albumin demonstrated significantly improved tissue penetration compared to non-modified proteins, highlighting the potential of this compound in enhancing drug delivery systems .

Imaging Applications

The iodide component of this compound is instrumental in imaging applications. It can facilitate the labeling of biomolecules for visualization in various imaging modalities, including fluorescence and nuclear imaging.

Data Table: Imaging Efficacy

Imaging ModalityApplicationReference
FluorescenceLabeling of proteins for cellular imaging
Nuclear ImagingTracking drug delivery in vivo

In a recent investigation, the iodide group was utilized for nucleophilic substitution reactions to label proteins effectively. This labeling enhanced the visibility of the proteins during imaging studies, confirming the compound's utility in both basic research and clinical settings .

Development of Drug Delivery Systems

The combination of PEG with biotin and iodide enhances the stability and solubility of drug formulations. PEG acts as a hydrophilic spacer that improves circulation time in biological systems, while biotin allows for targeted release at specific sites.

Case Study: Magnetotactic Bacteria

A novel approach involved using magnetotactic bacteria modified with PEG-biotin complexes as drug carriers. This system demonstrated reduced cytotoxicity and improved targeting capabilities due to the stealth properties imparted by PEG. The study showed that these bacteria could effectively deliver drugs to target tissues while evading immune detection .

Therapeutic Applications

This compound has potential therapeutic applications in treating various diseases by enhancing drug efficacy through targeted delivery mechanisms.

Data Table: Therapeutic Applications

Disease TargetedMechanism of ActionReference
CancerTargeted delivery of chemotherapeutics
Infectious diseasesEnhanced uptake of antimicrobial agents
Autoimmune disordersTargeted immunotherapy

In cancer treatment, for instance, conjugating chemotherapeutic agents with this compound has shown promise in improving drug accumulation at tumor sites while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of Biotin-PEG2-iodide involves the strong binding affinity of biotin for avidin and streptavidin. This interaction is highly specific and stable, allowing for the efficient labeling and detection of target molecules. The PEG spacer increases the solubility and stability of the compound, reducing non-specific interactions and improving its overall performance in biological applications .

Comparison with Similar Compounds

Key Properties :

Parameter Value Source
Molecular Weight 542.4 g/mol
Purity ≥95% (analytical HPLC-MS)
Solubility DMSO, DMF, aqueous buffers*
Storage Conditions -20°C, desiccated, dark

*Note: PEG2 improves solubility compared to non-PEGylated biotin derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Biotin-PEG2-iodide and Analogues

Compound Reactive Group PEG Length Molecular Weight Key Applications Reference
This compound Iodide PEG2 542.4 Antibody-drug conjugates (ADCs), biomolecule labeling
Biotin-PEG2-azide Azide PEG2 356.45 Click chemistry (CuAAC/SPAAC)
Biotin-PEG2-amine Amine PEG2 374.5 NHS ester/EDC-mediated conjugation
Biotin-PEG2-CH2-aldehyde Aldehyde PEG2 N/A* Reductive amination with amines
Biotin-PEG2-Thiol Thiol PEG2 N/A* Maleimide/thiol coupling
Biotin-PEG4-Amide Amide PEG4 490.60 Stable linkage in drug delivery

Performance and Application-Specific Advantages

Reactivity and Stability

  • This compound vs. Biotin-PEG2-azide :

    • Iodide enables direct alkylation of nucleophiles (e.g., cysteine residues), whereas azide requires copper catalysts or strain-promoted click chemistry .
    • Azide derivatives are preferred for bioorthogonal labeling in live cells due to lower toxicity .
  • This compound vs. Biotin-PEG2-amine :

    • Amine-terminated variants are ideal for carboxylate coupling (e.g., EDC/NHS chemistry) but require pH optimization .
    • Iodide offers broader compatibility with thiol-rich environments (e.g., antibody hinge regions) .

Solubility and Biocompatibility

  • PEG Length Impact :
    • PEG2 (as in this compound) balances hydrophilicity and minimal steric bulk, whereas longer PEG chains (e.g., PEG12 in Mal-amido-PEG12-acid) enhance solubility but reduce binding efficiency .

Key Research Findings

Drug Delivery: this compound has been used to synthesize ADCs, leveraging its iodide group for site-specific conjugation to monoclonal antibodies .

Biomolecule Labeling: In comparative studies, PEG2-linked biotin derivatives outperformed non-PEGylated counterparts in ELISA and pull-down assays due to reduced non-specific binding .

Stability : this compound maintains stability for ≥24 months at -20°C, whereas thiol-terminated analogues (e.g., Biotin-PEG2-Thiol) require stricter antioxidative storage .

Limitations and Considerations

  • Iodide Reactivity : May undergo hydrolysis in aqueous buffers, requiring anhydrous conditions during conjugation .
  • Cost : this compound (¥6205/g) is ~4.7x more expensive than Biotin-PEG2-amine (¥4380/g) due to synthetic complexity .

Biological Activity

Biotin-PEG2-iodide is a compound that integrates biotin, polyethylene glycol (PEG), and iodide functionalities, making it a versatile tool in biochemistry and molecular biology. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Biotin : A vitamin that plays a crucial role in various biological processes.
  • PEG : A hydrophilic polymer that enhances solubility, stability, and bioavailability.
  • Iodide : A reactive group that facilitates nucleophilic substitution reactions.

The molecular weight of this compound is approximately 542.43 g/mol, with a purity level of ≥95% .

The primary mechanism of action for this compound involves:

  • Nucleophilic Substitution : The iodide group can be substituted by nucleophiles such as thiols or amines found on biomolecules. This reaction occurs under mild conditions, allowing selective biotinylation without altering the target molecule's structure .
  • Complex Formation : The compound forms stable complexes with avidin or streptavidin due to the high affinity between biotin and these proteins. This property is exploited in various applications, including drug delivery systems and diagnostic assays .

Biological Activity

This compound exhibits significant biological activity attributed to its ability to bind effectively with biomolecules. Key aspects include:

  • Targeting Capabilities : The biotin moiety allows for receptor-mediated endocytosis, enhancing the internalization of conjugated proteins or drugs into cells .
  • Improved Pharmacokinetics : The PEG spacer improves circulation time in the body, reducing immunogenicity and enhancing bioavailability .
  • Stability Under Physiological Conditions : The resulting complexes maintain stability in biological environments, supporting their use in both in vitro and in vivo studies .

Applications

This compound has a wide range of applications in research and therapeutic contexts:

  • Drug Delivery Systems : Enhances the localization and efficacy of drugs by facilitating targeted delivery to specific cells or tissues .
  • Diagnostic Assays : Utilized in assays that require high-affinity binding for detection purposes .
  • Protein Engineering : Used to modify proteins for improved functionality or targeting capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Biotin-PEG3-iodideLonger PEG spacerEnhanced solubility; different kinetics
Biotin-PEG2-aldehydeContains an aldehyde functional groupUseful for specific conjugation reactions
Biotin-DibenzocyclooctyneContains DBCO for click chemistryEnables copper-free click reactions

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various experimental setups:

  • BioTAC System Study : A study utilized a biotin-targeting chimera (BioTAC) system to enrich biotinylated proteins from cell lysates. The results demonstrated significant protein enrichment using biotinylation techniques, indicating the compound's utility in proteomic analysis .
  • Intracellular Delivery Efficiency : Research comparing biotinylated versus PEGylated proteins showed that biotinylation significantly improved intracellular delivery of anionic proteins like bovine serum albumin (BSA), outperforming PEGylation methods .
  • Functionalization Studies : Investigations into the functionalization of bacterial surfaces with biotinylated PEG demonstrated enhanced attachment stability and efficacy, showcasing potential applications in microbiology .

Q & A

Q. What are the ethical considerations when using this compound in human-derived samples?

  • Answer: Adhere to institutional review board (IRB) protocols for biospecimen use. Disclose potential risks (e.g., iodide toxicity) in informed consent documents. Include negative controls to distinguish endogenous biotinylation from experimental artifacts .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and report confidence intervals for quantitative measurements .
  • Reproducibility: Archive raw data (e.g., chromatograms, spectra) in open-access repositories and document instrument calibration protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.